N-(2-methoxybenzyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S2/c1-15-22(32-23(26-15)17-7-5-11-24-12-17)18-9-10-21(28-27-18)31-14-20(29)25-13-16-6-3-4-8-19(16)30-2/h3-12H,13-14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQUDXGWGWMPHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C3=NN=C(C=C3)SCC(=O)NCC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxybenzyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be described as follows:
This structure includes a methoxybenzyl group, a thioacetamide moiety, and a thiazole-pyridazine hybrid, which are critical for its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antimicrobial Activity : The compound demonstrates significant antibacterial properties, particularly against Gram-positive bacteria. Its mechanism may involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication .
- Anticancer Properties : Some derivatives of similar structures have shown promise in inhibiting cancer cell proliferation. They may induce apoptosis in cancer cells through the modulation of signaling pathways such as the MAPK/ERK pathway .
- Anti-inflammatory Effects : Compounds with similar thiazole and pyridazine cores have been noted for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.0 |
| Escherichia coli | 16.0 |
| Pseudomonas aeruginosa | 32.0 |
| Bacillus subtilis | 8.0 |
These results indicate that the compound is particularly effective against Staphylococcus aureus, which is significant given the rising rates of antibiotic resistance.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.0 |
| MCF7 (breast cancer) | 20.0 |
| A549 (lung cancer) | 25.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting moderate potency against these cancer cell lines.
Case Studies and Research Findings
- Study on Antibacterial Properties : A study published in MDPI evaluated various pyridine and thiazole derivatives, including compounds structurally related to this compound. The results demonstrated that these compounds exhibited significant antibacterial activity with MIC values comparable to established antibiotics like ciprofloxacin .
- Anticancer Research : Another investigation explored the anticancer effects of thiazole derivatives on human cancer cell lines, revealing that modifications to the thiazole ring enhanced cytotoxicity against various cancer types, indicating a promising avenue for further development .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. The thiazole and pyridazine rings contribute to its ability to inhibit bacterial growth. For instance, derivatives of thiazole have shown promising results against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 0.5 μM |
| Compound B | E. coli | 1 μM |
| Compound C | P. aeruginosa | 0.75 μM |
Anticancer Properties
The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MCF-7 and HepG2. Thiazole-pyridine hybrids have exhibited superior efficacy compared to traditional chemotherapeutics like 5-fluorouracil .
Case Study: Antitumor Activity
A study involving synthesized thiazole-pyridine derivatives demonstrated that one hybrid exhibited an IC50 value of 0.71 μM against MCF-7 cells, indicating a strong potential for development as an anticancer drug .
Neuroprotective Effects
Research has also pointed towards the neuroprotective effects of compounds containing thiazole moieties. Some derivatives have shown anticonvulsant activity in animal models, suggesting their potential use in treating epilepsy .
Table 2: Anticonvulsant Activity
| Compound | Test Model | Effective Dose (mg/kg) |
|---|---|---|
| Compound D | Electroshock Seizure | 24.38 |
| Compound E | Chemo-shock Seizure | 88.23 |
Synthesis Techniques
The synthesis of N-(2-methoxybenzyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide involves several steps, including the formation of thiazole and pyridazine rings through condensation reactions followed by thiolation processes .
Key Steps in Synthesis:
- Formation of Thiazole Ring : Utilizing appropriate thioketones and amines.
- Pyridazine Synthesis : Employing hydrazine derivatives with suitable carbonyl compounds.
- Final Coupling Reaction : Combining the thiazole and pyridazine intermediates with the methoxybenzyl acetamide.
Q & A
Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?
- ADME profiling : Check bioavailability limitations (e.g., poor intestinal absorption).
- Metabolite identification : LC-MS/MS to detect inactive or toxic derivatives.
- Dose escalation studies : Determine if higher doses overcome efflux pump activity (e.g., P-glycoprotein) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
